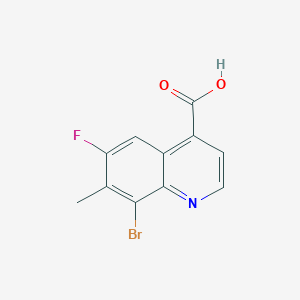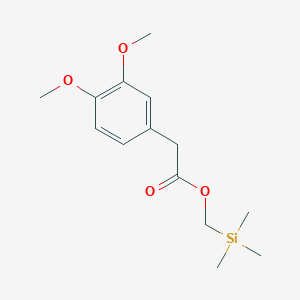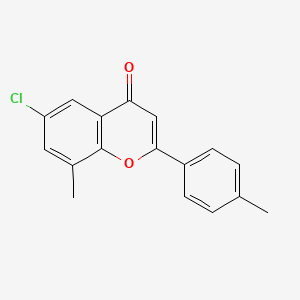![molecular formula C16H12O5 B15063808 [4-Oxo-2-(2H-pyran-6-yl)-4H-1-benzopyran-8-yl]acetic acid CAS No. 184025-92-1](/img/structure/B15063808.png)
[4-Oxo-2-(2H-pyran-6-yl)-4H-1-benzopyran-8-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Oxo-2-(2H-pyran-6-yl)-4H-chromen-8-yl)acetic acid is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by the presence of a chromen ring system fused with a pyran ring and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-2-(2H-pyran-6-yl)-4H-chromen-8-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of a suitable chromen derivative with a pyran ring precursor under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Oxo-2-(2H-pyran-6-yl)-4H-chromen-8-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution reactions can lead to a variety of substituted chromen derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Oxo-2-(2H-pyran-6-yl)-4H-chromen-8-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Oxo-2-(2H-pyran-6-yl)-4H-chromen-8-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(4-Oxo-2-(2H-pyran-6-yl)-4H-chromen-8-yl)acetic acid include other chromen derivatives with different substituents or ring systems. Examples include:
- 2-(4-Oxo-4H-chromen-8-yl)acetic acid
- 2-(4-Oxo-2-(2H-pyran-6-yl)-4H-chromen-6-yl)acetic acid
Uniqueness
The uniqueness of 2-(4-Oxo-2-(2H-pyran-6-yl)-4H-chromen-8-yl)acetic acid lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a chromen ring with a pyran ring and an acetic acid moiety makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
184025-92-1 |
|---|---|
Molekularformel |
C16H12O5 |
Molekulargewicht |
284.26 g/mol |
IUPAC-Name |
2-[4-oxo-2-(2H-pyran-6-yl)chromen-8-yl]acetic acid |
InChI |
InChI=1S/C16H12O5/c17-12-9-14(13-6-1-2-7-20-13)21-16-10(8-15(18)19)4-3-5-11(12)16/h1-6,9H,7-8H2,(H,18,19) |
InChI-Schlüssel |
WFZJIRPWBRNQEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC=C(O1)C2=CC(=O)C3=CC=CC(=C3O2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





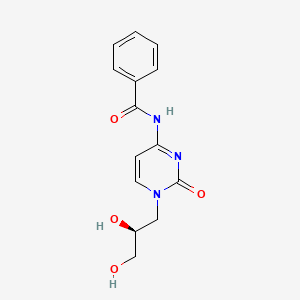
![2-(3-(4-Fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid](/img/structure/B15063751.png)
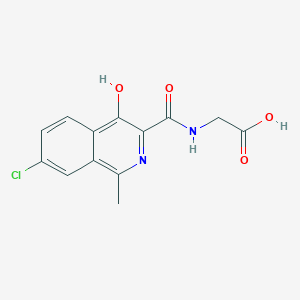
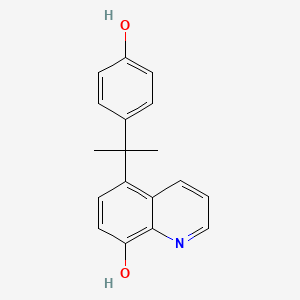
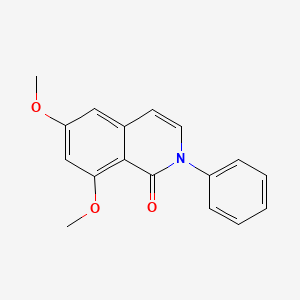
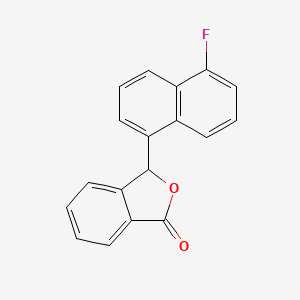
![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B15063791.png)
